molecular formula C20H14ClF3N4O2 B2629201 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 2325847-29-6

5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2629201
CAS No.: 2325847-29-6
M. Wt: 434.8
InChI Key: HELBJFHRFZPULP-UHFFFAOYSA-N
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Description

The compound 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic molecule It features a complex structure with multiple functional groups, including a pyrazole ring, an oxadiazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Substitution Reactions:

    Formation of the Oxadiazole Ring: This step generally involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism by which 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • 5-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Uniqueness

5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that lack this functional group.

Properties

IUPAC Name

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O2/c1-2-29-16-7-6-11(9-15(16)21)17-14(10-25-27-17)19-26-18(28-30-19)12-4-3-5-13(8-12)20(22,23)24/h3-9,14,17,25,27H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXYJZUWXSLTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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